1H-1,2,4-triazole, 1-((rel-(4S,5R)-4-(2,4-dichlorophenyl)-2-oxido-5-phenyl-1,3,2-dioxathiolan-4-yl)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-1,2,4-triazole, 1-((rel-(4S,5R)-4-(2,4-dichlorophenyl)-2-oxido-5-phenyl-1,3,2-dioxathiolan-4-yl)methyl)- is a complex organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. They are known for their diverse biological activities and are widely used in pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,2,4-triazole derivatives typically involves the cyclization of appropriate precursors under controlled conditions. For this specific compound, the synthesis might involve the following steps:
Formation of the triazole ring: This can be achieved through the cyclization of hydrazine derivatives with nitriles or carboxylic acids.
Introduction of the dioxathiolan group: This step may involve the reaction of the triazole intermediate with a suitable dioxathiolan precursor under oxidative conditions.
Attachment of the dichlorophenyl and phenyl groups: These groups can be introduced through substitution reactions using appropriate reagents.
Industrial Production Methods
Industrial production of such compounds often involves multi-step synthesis in large reactors, with careful control of temperature, pressure, and reaction time to ensure high yield and purity. Catalysts and solvents are chosen to optimize the reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1H-1,2,4-triazole derivatives can undergo various chemical reactions, including:
Oxidation: Conversion of the triazole ring to more oxidized forms.
Reduction: Reduction of the triazole ring or other functional groups.
Substitution: Replacement of hydrogen atoms or other substituents with different groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce various functional groups into the triazole ring.
Scientific Research Applications
1H-1,2,4-triazole derivatives have a wide range of applications in scientific research:
Chemistry: Used as building blocks for the synthesis of more complex molecules.
Biology: Studied for their antimicrobial, antifungal, and anticancer properties.
Medicine: Used in the development of pharmaceuticals, including antifungal agents like fluconazole.
Industry: Employed in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 1H-1,2,4-triazole derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, in antifungal applications, triazoles inhibit the enzyme lanosterol 14α-demethylase, disrupting the synthesis of ergosterol, an essential component of fungal cell membranes.
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3-triazole: Another triazole isomer with different chemical properties and applications.
Benzotriazole: A triazole derivative with applications in corrosion inhibition and photography.
Tetrazole: A related heterocyclic compound with four nitrogen atoms, used in pharmaceuticals and explosives.
Uniqueness
1H-1,2,4-triazole derivatives are unique due to their specific ring structure and the ability to form stable complexes with various substituents. This versatility makes them valuable in diverse fields, from drug development to materials science.
Properties
CAS No. |
107741-36-6 |
---|---|
Molecular Formula |
C17H13Cl2N3O3S |
Molecular Weight |
410.3 g/mol |
IUPAC Name |
(4S,5R)-4-(2,4-dichlorophenyl)-5-phenyl-4-(1,2,4-triazol-1-ylmethyl)-1,3,2-dioxathiolane 2-oxide |
InChI |
InChI=1S/C17H13Cl2N3O3S/c18-13-6-7-14(15(19)8-13)17(9-22-11-20-10-21-22)16(24-26(23)25-17)12-4-2-1-3-5-12/h1-8,10-11,16H,9H2/t16-,17-,26?/m1/s1 |
InChI Key |
OLIQJKKFJSYEAY-GTKFHXFRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H]2[C@@](OS(=O)O2)(CN3C=NC=N3)C4=C(C=C(C=C4)Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C2C(OS(=O)O2)(CN3C=NC=N3)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.